![molecular formula C14H29N3O2 B4900491 ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate](/img/structure/B4900491.png)
ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate, also known as EDP-239, is a compound with potential therapeutic applications in the treatment of various neurological disorders. It belongs to the class of piperidinecarboxylate derivatives and is a selective antagonist of the sigma-1 receptor.
Mécanisme D'action
Ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate is a selective antagonist of the sigma-1 receptor, which is a chaperone protein that plays a role in regulating various cellular functions, including calcium signaling, protein folding, and mitochondrial function. By blocking the sigma-1 receptor, this compound can modulate these cellular functions and exert its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, increasing neurotrophic factor levels, and modulating neurotransmitter systems. These effects contribute to its neuroprotective and cognitive-enhancing properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate is its selectivity for the sigma-1 receptor, which allows for more precise targeting of this receptor compared to other sigma receptor ligands. However, one limitation is that its synthesis method is complex and may require specialized equipment and expertise.
Orientations Futures
Future research on ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate could focus on its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective effects and explore its potential as a drug candidate for clinical use.
In conclusion, this compound is a compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective antagonism of the sigma-1 receptor allows for more precise targeting of this receptor, and its neuroprotective and cognitive-enhancing properties make it a promising drug candidate for further research.
Méthodes De Synthèse
The synthesis of ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate involves the reaction of 1-piperidinecarboxylic acid with N,N-dimethylaminoethyl chloride, followed by the addition of ethyl chloroformate and triethylamine. The resulting compound is then purified by column chromatography to obtain this compound with a yield of around 50%.
Applications De Recherche Scientifique
Ethyl 4-[[2-(dimethylamino)ethyl](ethyl)amino]-1-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethyl-ethylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-5-16(12-11-15(3)4)13-7-9-17(10-8-13)14(18)19-6-2/h13H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWVXTYTDDUNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCN(CC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.